112-Fold Higher Antidiuretic Potency of [Arg8]-Vasotocin vs. [Arg8]-Vasopressin in Amphibian Bladder Assay
In a standardized toad urinary bladder hydroosmotic assay, [Arg8]-Vasotocin (AVT) demonstrates 112-fold higher potency compared to [Arg8]-Vasopressin (AVP) [1]. This substantial difference, despite the peptides differing only at position 3 (Ile-3 in AVT vs. Phe-3 in AVP), highlights the critical role of this single amino acid substitution in determining receptor affinity and efficacy in amphibian tissues [2].
| Evidence Dimension | Antidiuretic potency (fold-difference) in toad urinary bladder |
|---|---|
| Target Compound Data | 1x (reference, 112-fold more potent than AVP) |
| Comparator Or Baseline | [Arg8]-Vasopressin (AVP): 1x (112-fold less potent than AVT) |
| Quantified Difference | AVT is 112-fold more potent than AVP |
| Conditions | Isolated toad urinary bladder; hydroosmotic response measured by changes in osmolality of surface fluid film; hormone applied via paper disc. |
Why This Matters
This data justifies the procurement of AVT over AVP for any experiment requiring robust activation of amphibian antidiuretic (V2-like) receptors, as using AVP would require 112-fold higher concentrations, potentially introducing off-target effects or solubility limitations.
- [1] Eggena P. An osmometric method for the bioassay of vasotocin and related peptides in the toad bladder. Endocrinology. 1984;115(6):2124-2128. doi:10.1210/endo-115-6-2124. PMID: 6548688. View Source
- [2] Lang MA, Handler JS, Gainer H. Neurohypophysial peptide potencies in cultured anuran epithelia (A6). Am J Physiol. 1986;251(1 Pt 2):R77-R81. doi:10.1152/ajpregu.1986.251.1.R77. View Source
